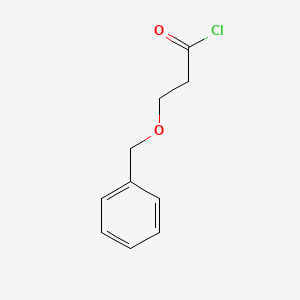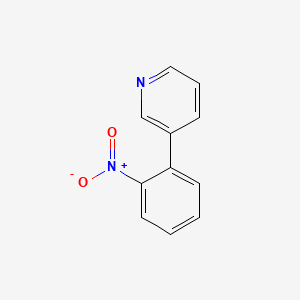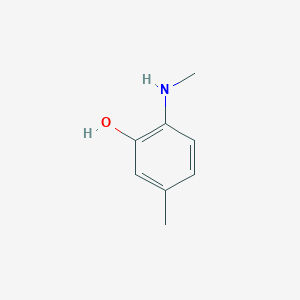
4-Aminomethyl-2-methyl-2H-phthalazin-1-one
Übersicht
Beschreibung
4-Aminomethyl-2-methyl-2H-phthalazin-1-one is a chemical compound with the molecular formula C9H9N3O.
Wirkmechanismus
Target of Action
The primary target of 4-Aminomethyl-2-methyl-2H-phthalazin-1-one is the PRMT5-MTA complex . This complex has recently emerged as a new synthetically lethal drug target for the treatment of MTAP-deleted cancers .
Mode of Action
This compound, also known as MRTX1719, is a potent and selective binder to the PRMT5-MTA complex . It selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells .
Biochemical Pathways
The PRMT5-MTA complex is an integral component of the methylosome and methylates a wide range of substrates including spliceosomal Sm proteins, nucleolin, p53, histones H2A, H3, and H4, the SPT5 transcriptional elongation factor, and MBD2 . The inhibition of PRMT5 by this compound disrupts these biochemical pathways.
Pharmacokinetics
The optimization of pharmacokinetic properties was a key part of the discovery of MRTX1719 .
Result of Action
The inhibition of PRMT5 activity by this compound leads to dose-dependent inhibition of PRMT5-dependent symmetric dimethylarginine protein modification in MTAP-deleted tumors . This correlates with antitumor activity .
Action Environment
The action of this compound is particularly effective in the environment of MTAP-deleted cells . The MTAP gene is frequently co-deleted with CDKN2A, the most commonly deleted tumor suppressor gene in human cancers . Homozygous gene deletion causes MTAP-deleted cells to accumulate methylthioadenosine (MTA), which competes with the activating cofactor S-adenosyl-L-methionine (SAM), causing a decrease in PRMT5 activity and sensitizing the MTAP-deleted cells to further loss of PRMT5 activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyl-2-methyl-2H-phthalazin-1-one typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions to introduce the aminomethyl and methyl groups at the appropriate positions on the phthalazine ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and specific reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminomethyl-2-methyl-2H-phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Aminomethyl-2-methyl-2H-phthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)phthalazin-1(2H)-one: A similar compound with a slightly different structure but similar inhibitory effects on the PRMT5/MTA complex.
2-(4-(4-(Aminomethyl)-1-oxo-1,2-dihydrophthalazin-6-yl)-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile:
Uniqueness: 4-Aminomethyl-2-methyl-2H-phthalazin-1-one is unique due to its specific structure, which allows it to effectively inhibit the PRMT5/MTA complex without requiring chiral synthesis or separation steps. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2-methylphthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-10(14)8-5-3-2-4-7(8)9(6-11)12-13/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIJSLHCIXQDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42476-81-3 | |
| Record name | 4-(aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3266323.png)
![6-(2-methoxyphenyl)-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B3266325.png)











![3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B3266426.png)
